

Core Physicochemical and Structural Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(1,1-Difluoroethyl)benzoic acid**

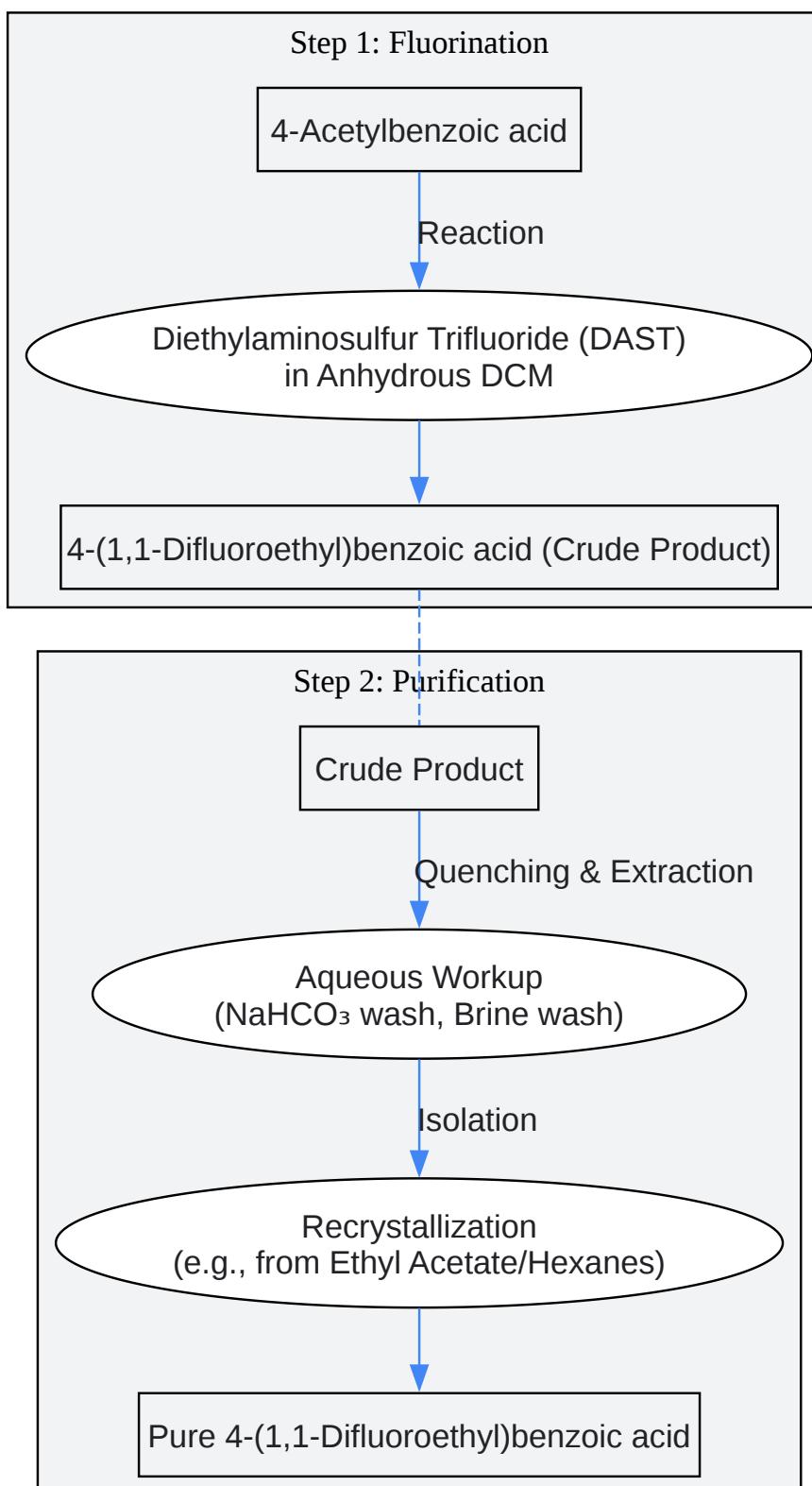
Cat. No.: **B1404274**

[Get Quote](#)

4-(1,1-Difluoroethyl)benzoic acid is a white crystalline solid at room temperature.[\[1\]](#) The introduction of the difluoroethyl moiety significantly influences the molecule's electronic and steric profile compared to its non-fluorinated analogues. The high electronegativity of the fluorine atoms acts as a lipophilic hydrogen bond donor, a feature that can enhance binding interactions with biological targets and improve metabolic stability.[\[2\]](#)

Table 1: Key Physicochemical Properties

Property	Value	Source
CAS Number	55805-14-6	
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[2] [3]
Molecular Weight	186.16 g/mol	[1] [4]
Appearance	White crystalline solid	[1]
Purity	≥98% (Typical Commercial Grade)	[1]
Melting Point	120-122 °C	[1]


| Monoisotopic Mass| 186.04924 Da |[\[3\]](#) |

Synthesis and Mechanistic Considerations

The synthesis of **4-(1,1-Difluoroethyl)benzoic acid** is not commonly detailed in standard literature, however, a logical and effective route can be designed starting from the readily available 4-acetylbenzoic acid. The key transformation is the conversion of the ketone functional group into the geminal difluoride. This is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or one of its more stable analogues.

Proposed Synthetic Workflow: From Ketone to Gem-Difluoride

The conversion of a carbonyl to a gem-difluoro group is a cornerstone of modern organofluorine chemistry. The choice of DAST is predicated on its efficacy in fluorinating ketones under relatively mild conditions. The mechanism involves the initial activation of the carbonyl oxygen by the sulfur center of DAST, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluorinated product.

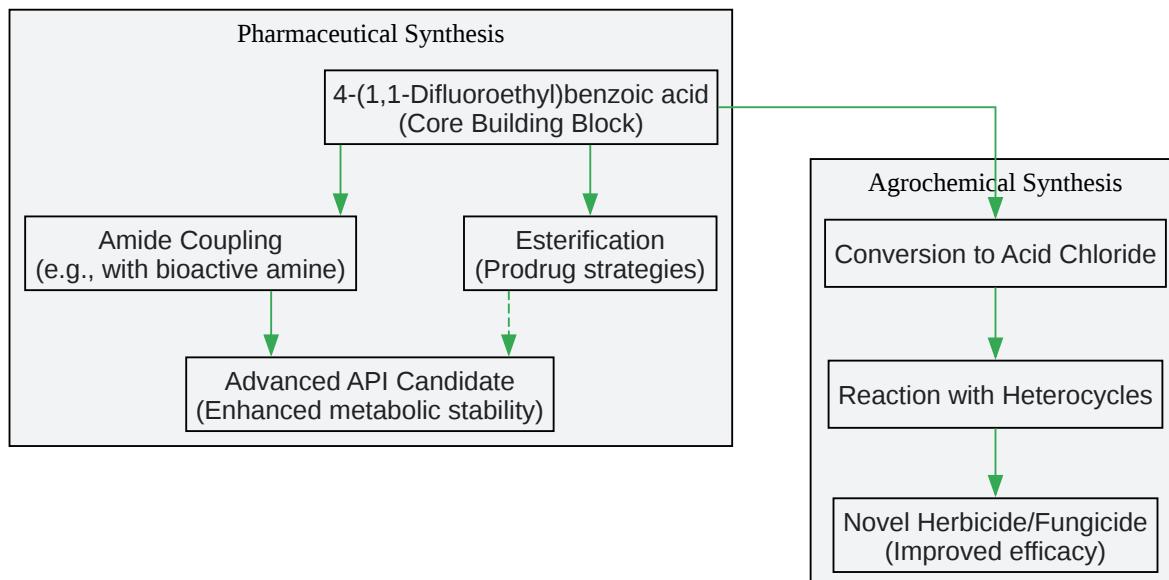
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(1,1-Difluoroethyl)benzoic acid**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
- **Inert Atmosphere:** Purge the flask with dry nitrogen and cool the mixture to 0 °C using an ice bath.
 - **Causality:** Anhydrous and inert conditions are critical as fluorinating agents like DAST are highly reactive with water. Cooling the reaction mitigates the exothermic nature of the initial addition.
- **Reagent Addition:** Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.^[5]
- **Quenching:** Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
 - **Trustworthiness:** This step neutralizes the acidic byproducts of the DAST reaction and any unreacted reagent in a controlled manner, preventing a runaway reaction.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.


- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure **4-(1,1-Difluoroethyl)benzoic acid**.

Applications in Drug Discovery and Agrochemicals

4-(1,1-Difluoroethyl)benzoic acid serves primarily as a high-value intermediate in the synthesis of more complex molecules.^[2] Its utility stems from the advantageous properties conferred by the gem-difluoroethyl group.

- Metabolic Stability: The C-F bond is exceptionally strong, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug candidate.^[2]
- Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve absorption.
- Conformational Control: The steric bulk and electronic nature of the CF_2 group can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.
- pKa Modulation: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the carboxylic acid, influencing its ionization state at physiological pH and affecting solubility and receptor interactions.

The compound is therefore a key building block for creating active pharmaceutical ingredients (APIs) for various therapeutic areas and for developing novel pesticides and herbicides with enhanced efficacy.^[2]

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in synthetic chemistry.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized material. Standard analytical techniques would include NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data is not widely published, predicted data provides a useful reference.

Table 2: Predicted Analytical Data

Analysis Type	Adduct	Predicted Value (m/z)	Source
Mass Spec (LC-MS)	$[M+H]^+$	187.05652	[3]
	$[M+Na]^+$	209.03846	[3]

|| $[M-H]^-$ | 185.04196 |[\[3\]](#) |

- ^1H NMR: Expected signals would include a triplet for the methyl (CH_3) group due to coupling with the two fluorine atoms, aromatic signals for the benzene ring, and a broad singlet for the carboxylic acid proton.
- ^{19}F NMR: A quartet is expected for the two equivalent fluorine atoms, resulting from coupling to the three protons of the methyl group.
- ^{13}C NMR: Distinct signals for the CF_2 , methyl, aromatic carbons, and the carbonyl carbon would be anticipated.
- IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the carboxylic acid ($\sim 1700 \text{ cm}^{-1}$) and C-F stretching vibrations ($\sim 1100-1300 \text{ cm}^{-1}$).

Safety and Handling

As with any laboratory chemical, **4-(1,1-Difluoroethyl)benzoic acid** should be handled with appropriate care in a well-ventilated area or chemical fume hood. Based on the safety data for the parent compound, benzoic acid, and related fluorinated analogues, the following precautions are advised.[\[6\]](#)[\[7\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[\[6\]](#)
- Inhalation: Avoid breathing dust. May cause respiratory irritation.[\[6\]](#)[\[7\]](#)
- Skin Contact: May cause skin irritation. Wash thoroughly with soap and water after handling.
[\[6\]](#)

- Eye Contact: Risk of serious eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[6]
- Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[6][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

4-(1,1-Difluoroethyl)benzoic acid is a strategically important fluorinated building block. Its value lies in the predictable and beneficial modifications to molecular properties that the gem-difluoroethyl group provides, particularly in enhancing metabolic stability and modulating lipophilicity. The straightforward synthetic accessibility from common starting materials ensures its continued and expanding role in the development of next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1,1-difluoroethyl)benzoic Acid at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]
- 2. 4-(1,1-Difluoroethyl)benzoic acid [myskinrecipes.com]
- 3. PubChemLite - 4-(1,1-difluoroethyl)benzoic acid (C9H8F2O2) [pubchemlite.lcsb.uni.lu]
- 4. 4-(1,1-dimethylethyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Physicochemical and Structural Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404274#4-1-1-difluoroethyl-benzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com